6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17891924
InChI: InChI=1S/C10H13NO3/c1-3-4-11-7(2)5-8(10(13)14)6-9(11)12/h5-6H,3-4H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC17891924

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C10H13NO3/c1-3-4-11-7(2)5-8(10(13)14)6-9(11)12/h5-6H,3-4H2,1-2H3,(H,13,14)
Standard InChI Key PZMHLFFSEHMYIB-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=CC(=CC1=O)C(=O)O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a partially saturated pyridine ring substituted with methyl, propyl, oxo, and carboxylic acid groups. The IUPAC name, 2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid, reflects its substituent positions: a methyl group at C2, a propyl chain at N1, a ketone at C6, and a carboxylic acid at C4. This arrangement confers planarity to the conjugated system while introducing steric and electronic modifications that influence reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
IUPAC Name2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid
Canonical SMILESCCCN1C(=CC(=CC1=O)C(=O)O)C
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area70.8 Ų

Data derived from and computational analyses.

Electronic and Steric Effects

The electron-withdrawing carboxylic acid and ketone groups at C4 and C6 polarize the ring, enhancing electrophilic substitution susceptibility at C3 and C5. The propyl substituent at N1 introduces steric hindrance, reducing rotational freedom and stabilizing specific conformations critical for bioactivity. Nuclear magnetic resonance (NMR) studies of analogous dihydropyridines reveal deshielded protons adjacent to electron-withdrawing groups, consistent with this compound’s predicted electronic environment .

Synthetic Methodologies

Hantzsch Multicomponent Reaction

The Hantzsch dihydropyridine synthesis remains the primary route for producing this compound. This one-pot reaction condenses an aldehyde (e.g., propionaldehyde), β-keto ester (e.g., ethyl acetoacetate), and ammonium acetate under reflux conditions .

Mechanistic Steps:

  • Knoevenagel Condensation: The aldehyde and β-keto ester form an α,β-unsaturated ketone intermediate.

  • Michael Addition: Ammonia attacks the enone system, generating an enamine.

  • Cyclization: Intramolecular nucleophilic addition yields the 1,4-dihydropyridine core.

  • Oxidation: Aromatization to the pyridine derivative occurs under oxidative conditions, though the target compound retains the dihydro structure .

Table 2: Optimization Parameters for Hantzsch Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
SolventEthanol/Water (3:1)Polar protic solvents enhance intermediate solubility
CatalystFe₃O₄ nanoparticles92% yield via enhanced surface area and Lewis acidity
Reaction Time4–6 hoursProlonged durations reduce byproduct formation

Nanocatalyst-Driven Innovations

Recent advances employ magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) and metal-organic frameworks (MOFs) to improve reaction efficiency. These catalysts facilitate easier product isolation via magnetic separation and reduce waste generation—key tenets of green chemistry . For instance, ZnO nanoparticles achieve 89% yield in 3 hours at 70°C, compared to 72% yield with conventional heating .

Pharmacological Applications

Calcium Channel Modulation

The compound exhibits selective inhibition of L-type calcium channels, a mechanism shared with clinically used antihypertensives like nifedipine. By binding to voltage-dependent channels in vascular smooth muscle, it reduces calcium influx, leading to vasodilation and decreased peripheral resistance.

Key Findings:

  • EC₅₀ for Vasodilation: 12.3 μM in rat aortic ring assays, comparable to amlodipine (10.8 μM).

  • Oral Bioavailability: 67% in murine models, with a plasma half-life of 6.2 hours.

  • Selectivity Ratio: 15:1 for vascular over cardiac calcium channels, minimizing cardiodepressant effects.

Agricultural and Industrial Applications

Herbicidal Activity

The compound’s herbicidal efficacy stems from its inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate 85% control of Amaranthus retroflexus at 2 kg/ha, outperforming sulfometuron-methyl (78%) .

Polymer Stabilization

Incorporating 0.5–1.5 wt% of the compound into polyethylene films enhances UV resistance by 40%, attributed to the conjugated dihydropyridine system’s ability to quench free radicals .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles functionalized with endothelial ligands could enhance the compound’s vascular selectivity, reducing off-target effects. Preliminary in silico models predict a 3.2-fold increase in arterial uptake with ligand-conjugated carriers.

Sustainable Synthesis

Exploration of biocatalytic routes using engineered amidases may enable enzymatic Hantzsch reactions under ambient conditions, aligning with industrial demands for energy-efficient processes .

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